molecular formula C7H4F3N3 B079102 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 13797-63-2

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B079102
CAS RN: 13797-63-2
M. Wt: 187.12 g/mol
InChI Key: ZARGVGOKPZAHDY-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a compound that contains a trifluoromethyl group and a pyridine ring . It is a type of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . TFMP acts as a reactant in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves several steps. One approach is to start with 2-aminopyridines, which are used to synthesize 2-bromopyridines and 2-Iodopyridines. These are then used to synthesize 2-(trifluoromethyl)pyridines . Another approach involves the use of a one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo pyridine starting from 2-fluoropyridine using directed ortho metalation (DoM) technique .


Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has been studied using microwave spectroscopy. The observed complex is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure. The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .


Chemical Reactions Analysis

The chemical reactions involving 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine are diverse. For example, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines via amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine are influenced by the unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

  • Antimicrobial and Anticancer Activity : Novel derivatives of imidazo[4,5-b]pyridine exhibited antimicrobial and anticancer activities (Banda et al., 2016).

  • Fluorescent Purine Isosteres : Alkenylation of imidazo[4,5-b]pyridines led to compounds with significant fluorescence and solvatofluorochromic properties (Baladi et al., 2016).

  • Oxidative Trifluoromethylation : Imidazopyridines underwent regioselective trifluoromethylation through sp(2) C-H bond functionalization, expanding the range of functionalized imidazopyridines (Monir et al., 2015).

  • Visible-Light-Mediated Trifluoromethylation : A method for trifluoromethylation of imidazo[1,2-a]pyridines using visible light and without transition metals was developed (Zhou et al., 2019).

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives demonstrated high performance as inhibitors of mild steel corrosion (Saady et al., 2021).

  • Synthesis of Polycyclic Compounds : A novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, which have interesting optical properties, was developed (Kielesiński et al., 2015).

  • Blue Phosphorescence in OLEDs : Iridium(III) metal complexes with imidazo[4,5‐b]pyridin‐2‐ylidene-based chelates were synthesized, showing potential in organic light-emitting diodes (OLEDs) (Yang et al., 2022).

  • Prospective Therapeutic Agents : The imidazo[1,2-a]pyridine scaffold has been identified as a promising template for therapeutic agents, with a wide range of applications in medicinal chemistry (Deep et al., 2016).

  • C-H Functionalization in Drug Design : The direct alkynylation of imidazo[4,5-b]pyridine derivatives using electrophilic alkyne precursors was explored for drug design applications (Aziz et al., 2016).

  • Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores were synthesized and studied as potential cell membrane probes (Renno et al., 2022).

Safety And Hazards

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine research are promising. It is expected that many novel applications of TFMP will be discovered in the future . For example, the development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .

properties

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGVGOKPZAHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358800
Record name 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

CAS RN

13797-63-2
Record name 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13797-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Takamura, M Takahashi, M Nishii… - Bioorganic & Medicinal …, 2019 - Elsevier
Several retinoid X receptor (RXR) ligands (rexinoids), such as bexarotene (1), exhibit teratogenicity, which is a serious impediment to their clinical application. We considered that …
Number of citations: 4 www.sciencedirect.com
BG Jones, SK Branch, AS Thompson… - Journal of the Chemical …, 1996 - pubs.rsc.org
Trifluoroacetylation at the 5-position of 3,4-dihydro-2H-pyran and the 3-position of 4,5-dihydrofuran, followed by treatment with hydrazine, gave 3-(3-trifluoromethyl-1H-pyrazol-4-yl)…
Number of citations: 32 pubs.rsc.org
AM Starosotnikov, KV Ilkov, MA Bastrakov… - Chemistry of …, 2020 - Springer
A number of azolo- and azinopyridines with varying substituents and annulated heterocycles were synthesized and examined in dearomatization reactions with carbon nucleophiles. …
Number of citations: 13 link.springer.com
R Di Fabio, R Arban, G Bernasconi… - Journal of medicinal …, 2008 - ACS Publications
In an effort to discover novel CRF-1 receptor antagonists exhibiting improved physicochemical properties, a dihydropirrole[2,3]pyridine scaffold was designed and explored in terms of …
Number of citations: 11 pubs.acs.org
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
CS Helling, DD Kaufman, CT Dieter - Weed Science, 1971 - cambridge.org
Movement of pesticides on soil thin-layer chromatographic (TLC) plates was detected by a bioassay employing a green alga, Chlorella sorokiniana Shihira and Krauss. After leaching …
Number of citations: 34 www.cambridge.org

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